molecular formula C18H19NO4 B6379140 4-(3-BOC-Aminophenyl)-2-formylphenol CAS No. 1261898-72-9

4-(3-BOC-Aminophenyl)-2-formylphenol

Cat. No.: B6379140
CAS No.: 1261898-72-9
M. Wt: 313.3 g/mol
InChI Key: OUAXLADCMAJQII-UHFFFAOYSA-N
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Description

4-(3-BOC-Aminophenyl)-2-formylphenol is a synthetic organic compound featuring a biphenyl core with two key functional groups: a tert-butoxycarbonyl (BOC)-protected amine at the 3-position of one phenyl ring and a formyl group at the 2-position of the adjacent phenol ring. The BOC group enhances stability during synthetic processes, particularly in peptide coupling or heterocyclic synthesis, by protecting the amine from unwanted reactions .

Properties

IUPAC Name

tert-butyl N-[3-(3-formyl-4-hydroxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-6-4-5-12(10-15)13-7-8-16(21)14(9-13)11-20/h4-11,21H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAXLADCMAJQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of BOC anhydride for the protection of the amine group under catalyst and solvent-free conditions . The formyl group can be introduced through formylation reactions, while the phenol group can be introduced through hydroxylation reactions.

Industrial Production Methods

Industrial production of 4-(3-BOC-Aminophenyl)-2-formylphenol may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-BOC-Aminophenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents on the phenol ring.

Major Products Formed

    Oxidation: 4-(3-BOC-Aminophenyl)-2-carboxyphenol.

    Reduction: 4-(3-BOC-Aminophenyl)-2-hydroxyphenol.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4-(3-BOC-Aminophenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-BOC-Aminophenyl)-2-formylphenol involves its functional groups interacting with molecular targets. The BOC-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The formyl group can act as an electrophile in nucleophilic addition reactions, while the phenol group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Notable Substituents
4-(3-BOC-Aminophenyl)-2-formylphenol Not Provided ~315.3 (estimated) BOC-amine, formyl, phenol BOC-protected amine
4-(4-Ethylthiophenyl)-2-formylphenol 1261890-33-8 258.3 Ethylthio, formyl, phenol Ethylthiophenyl group
5-(4-Formylphenyl)-2-formylphenol 1261930-12-4 226.23 Dual formyl groups, phenol Biphenyl with two formyl groups
4-(3,5-Dicarboxyphenyl)-2-formylphenol 1261895-44-6 ~316.3 (estimated) Dicarboxylic acid, formyl, phenol 3,5-Dicarboxyphenyl group
5-(2,3-Difluorophenyl)-2-formylphenol 1261988-05-9 ~244.2 (estimated) Difluoro, formyl, phenol 2,3-Difluorophenyl group

Physicochemical Properties

  • Solubility: The BOC-aminophenyl analog is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the BOC group’s lipophilicity. In contrast, the dicarboxyphenyl analog is highly polar and water-soluble at neutral pH .
  • Stability : The BOC group decomposes under strong acids, while the ethylthio and difluorophenyl analogs are more stable under acidic conditions. Dual formyl groups may lead to instability via aldol condensation in basic environments .

Key Research Findings

  • Reactivity Hierarchy: BOC-protected amines show lower nucleophilicity compared to free amines in analogs like 5-(4-formylphenyl)-2-formylphenol, reducing unwanted side reactions in multi-step syntheses .
  • Thermal Stability : Ethylthio and difluorophenyl analogs exhibit higher thermal stability (decomposition >200°C) than BOC-protected amines, which degrade near 150°C due to BOC cleavage .

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